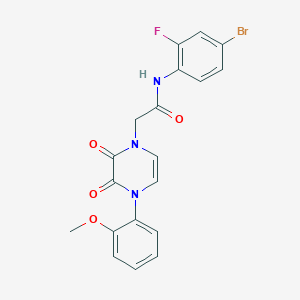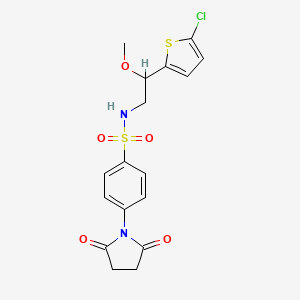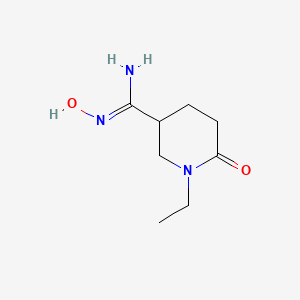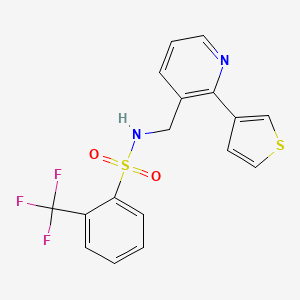![molecular formula C22H30N4O2 B2887147 1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea CAS No. 1396858-67-5](/img/structure/B2887147.png)
1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea, also known as WAY-100635, is a selective serotonin 5-HT1A receptor antagonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The purpose of
科学的研究の応用
Enzyme Inhibition
1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea derivatives have been studied for their role as enzyme inhibitors. One potent inhibitor of soluble epoxide hydrolase (sEH), 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), is used in research for modulating inflammation, protecting against hypertension, neuropathic pain, and neurodegeneration. The metabolism of TPPU has been explored, providing insights into its safety and effectiveness, indicating its potential for clinical development of sEH inhibitors (Wan et al., 2019).
Neuropeptide Y5 Receptor Antagonists
Compounds structurally related to this compound have been identified as potent neuropeptide Y5 receptor antagonists. These derivatives have shown promising results in cellular assays measuring forskolin-induced cyclic AMP accumulation in cells transfected with the human NPY5 receptor, acting as antagonists and offering a new therapeutic avenue for obesity and metabolic disorders (Fotsch et al., 2001).
Anticancer Activity
A new series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have been synthesized and tested for antiproliferative activity against various cancer cell lines, showing significant efficacy. These compounds, particularly 5a and 5d, demonstrated superior potencies than known drugs in certain cancer cell lines, highlighting their potential as novel anticancer agents (Al-Sanea et al., 2018).
Synthesis and Structural Studies
Research into the synthesis, structural, and conformational study of tri-substituted ureas derived from N-methylpiperazine containing phenyl and N-heterocyclic substituents has provided valuable insights into the chemical properties and reactivity of these compounds. These studies are crucial for understanding the fundamental aspects of urea derivatives and their potential applications in various scientific fields (Iriepa & Bellanato, 2013).
特性
IUPAC Name |
1-(2-phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c27-22(24-13-19-28-21-10-5-2-6-11-21)23-12-7-14-25-15-17-26(18-16-25)20-8-3-1-4-9-20/h1-6,8-11H,7,12-19H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIJJBLZGYOOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)NCCOC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2887064.png)
![5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2887065.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2887069.png)




![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B2887079.png)

![3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B2887082.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2887084.png)
![3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2887087.png)